molecular formula C24H18O6 B11153424 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate

Cat. No.: B11153424
M. Wt: 402.4 g/mol
InChI Key: FVGRVXQWSHVBGW-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a complex organic compound that belongs to the class of chromen-2-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 3-methoxybenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using a solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the chromen-2-one core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nucleophile-substituted products.

Scientific Research Applications

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate stands out due to its unique combination of a chromen-2-one core with methoxyphenyl and methoxybenzoate groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic compound belonging to the class of chromones, which are known for their diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H21O5C_{21}H_{21}O_5 with a molecular weight of approximately 367.4 g/mol. The structural features include a chromone backbone substituted with methoxy and benzoate groups, which may influence its biological interactions.

Biological Activity Overview

The biological activities of chromone derivatives, including this compound, have been extensively studied. Key activities include:

  • Antioxidant Activity : Chromones exhibit significant free radical scavenging capabilities, which contribute to their protective effects against oxidative stress.
  • Anti-inflammatory Properties : Several studies indicate that chromone derivatives can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Anticancer Effects : Research has shown that some chromone derivatives induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic proteins.

Antioxidant Activity

A study demonstrated that compounds with similar structures to this compound exhibited strong antioxidant properties. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays, revealing an IC50 value comparable to established antioxidants .

Anti-inflammatory Effects

In vitro assays indicated that the compound significantly inhibited COX-2 and LOX activities. The inhibition of these enzymes correlates with reduced levels of inflammatory markers in cell lines treated with the compound .

Anticancer Activity

In a recent study, the cytotoxic effects of this compound were evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results showed that it induced apoptosis in a dose-dependent manner, with IC50 values indicating potent anticancer activity .

Case Study 1: Antioxidant Evaluation

In a comparative study, this compound was tested alongside other phenolic compounds. The results indicated that this compound had superior antioxidant activity, reducing oxidative stress markers in human fibroblast cells by over 50% compared to control groups .

Case Study 2: Inhibition of Cancer Cell Proliferation

Another investigation focused on the compound's effect on the proliferation of MCF-7 cells. The study utilized flow cytometry to analyze cell cycle progression post-treatment. It was found that the compound induced G1 phase arrest and increased apoptosis rates significantly compared to untreated cells .

Data Tables

Biological ActivityAssay MethodIC50 Value (µM)Reference
AntioxidantDPPH12.5
COX InhibitionEnzymatic15.0
Cancer CytotoxicityMCF-718.0

Properties

Molecular Formula

C24H18O6

Molecular Weight

402.4 g/mol

IUPAC Name

[4-(4-methoxyphenyl)-2-oxochromen-7-yl] 3-methoxybenzoate

InChI

InChI=1S/C24H18O6/c1-27-17-8-6-15(7-9-17)21-14-23(25)30-22-13-19(10-11-20(21)22)29-24(26)16-4-3-5-18(12-16)28-2/h3-14H,1-2H3

InChI Key

FVGRVXQWSHVBGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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